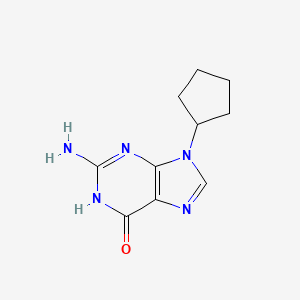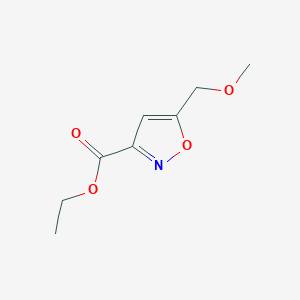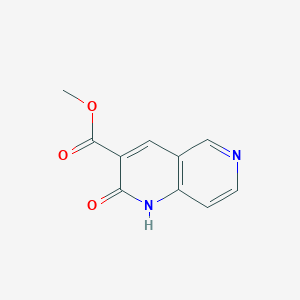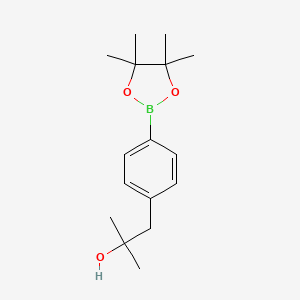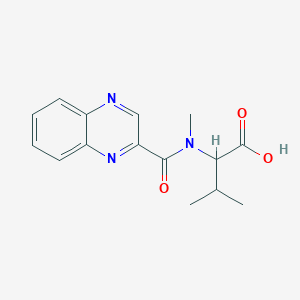
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine typically involves the alkylation of quinoxalin-2(1H)-one derivatives. One common method is the visible-light-promoted direct C3 alkylation of quinoxalin-2(1H)-ones using unactivated alkyl iodides as alkylation reagents . This reaction occurs under metal- and external photocatalyst-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and sustainable methods. Heterogeneous catalytic reactions, such as those involving graphitic phase carbon nitride or metal-organic frameworks, can be employed to achieve high yields and purity .
化学反応の分析
Types of Reactions
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, each with distinct biological and chemical properties .
科学的研究の応用
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its antimicrobial and anticancer properties, it is investigated for potential therapeutic applications.
Industry: It finds use in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can bind to DNA or proteins, inhibiting their function and leading to various biological effects. The valine component enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
Quinoxaline: A basic nitrogen-containing heterocyclic compound with diverse pharmacological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological properties.
Cinnoline: A structural isomer of quinoxaline with distinct chemical and biological characteristics.
Uniqueness
The combination of quinoxaline and valine provides a versatile scaffold for the development of new therapeutic agents and materials .
特性
CAS番号 |
21704-84-7 |
|---|---|
分子式 |
C15H17N3O3 |
分子量 |
287.31 g/mol |
IUPAC名 |
3-methyl-2-[methyl(quinoxaline-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C15H17N3O3/c1-9(2)13(15(20)21)18(3)14(19)12-8-16-10-6-4-5-7-11(10)17-12/h4-9,13H,1-3H3,(H,20,21) |
InChIキー |
IDFSTOUGEUIEBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)

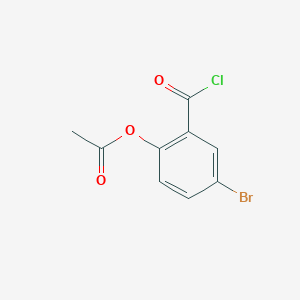
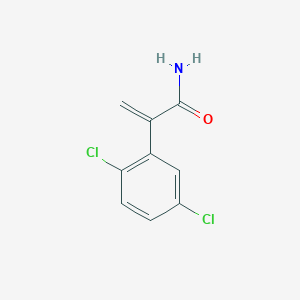
![[Cyclohexyl(nitroso)amino]urea](/img/structure/B13997195.png)
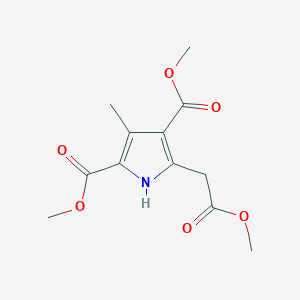
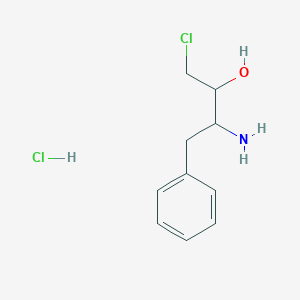
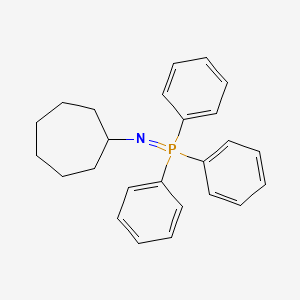
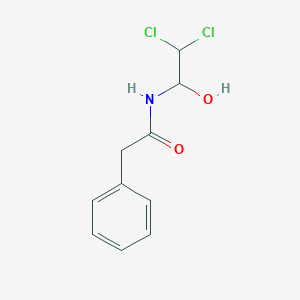
![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)
